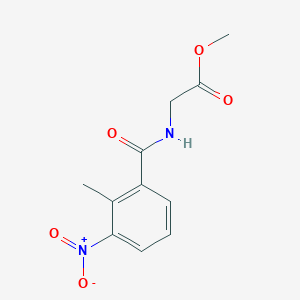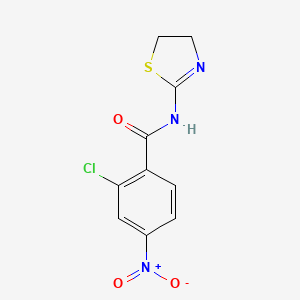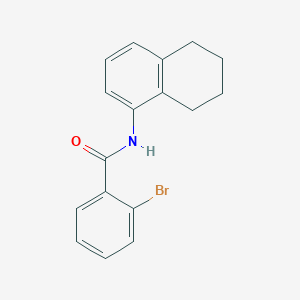![molecular formula C13H15N3O3 B5739995 N-[(5-ethyl-2-hydroxy-1H-indol-3-yl)imino]-2-methoxyacetamide](/img/structure/B5739995.png)
N-[(5-ethyl-2-hydroxy-1H-indol-3-yl)imino]-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-ethyl-2-hydroxy-1H-indol-3-yl)imino]-2-methoxyacetamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of N-[(5-ethyl-2-hydroxy-1H-indol-3-yl)imino]-2-methoxyacetamide typically involves the reaction of 5-ethyl-2-hydroxyindole with methoxyacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with an appropriate amine to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Análisis De Reacciones Químicas
N-[(5-ethyl-2-hydroxy-1H-indol-3-yl)imino]-2-methoxyacetamide undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-[(5-ethyl-2-hydroxy-1H-indol-3-yl)imino]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to stabilize mitochondrial membranes, inhibit apoptosis, and prevent endoplasmic reticulum stress by acting as a chaperone . These actions contribute to its potential therapeutic effects in various biological systems .
Comparación Con Compuestos Similares
N-[(5-ethyl-2-hydroxy-1H-indol-3-yl)imino]-2-methoxyacetamide can be compared with other indole derivatives, such as:
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide: Known for its antioxidative properties.
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-p-coumaramide: Exhibits similar biological activities.
N,N’-[2,2’-(5,5’-dihydroxy-4,4’-bi-1H-indol-3,3’-yl)diethyl]-di-p-coumaramide: Another indole derivative with antioxidative properties.
This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical reactivity and biological activities .
Propiedades
IUPAC Name |
N-[(5-ethyl-2-hydroxy-1H-indol-3-yl)imino]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-8-4-5-10-9(6-8)12(13(18)14-10)16-15-11(17)7-19-2/h4-6,14,18H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVWVXWFBUEZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2N=NC(=O)COC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739916.png)



![N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(3-methylbenzamide)](/img/structure/B5739944.png)
![N~2~-(2-MORPHOLINOETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5739948.png)




![(2E)-N-[(3,4-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B5739977.png)
![5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5739984.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-propyl-1H-benzimidazol-2-amine](/img/structure/B5739997.png)

